

An In-depth Technical Guide to 3,5-Dimethyl-4-nitrosophenol

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Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitrosophenol

Cat. No.: B124193

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This technical guide provides a comprehensive overview of the core properties, synthesis, and relevant biological context of **3,5-Dimethyl-4-nitrosophenol** (also known as 4-nitroso-3,5-xyleneol). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry. It is important to note that while this compound is available for research, detailed experimental data such as melting point and solubility are not widely reported in readily accessible literature, and it is often confused with its nitro-analogue, 3,5-dimethyl-4-nitrophenol.

Core Properties and Identifiers

3,5-Dimethyl-4-nitrosophenol is an aromatic organic compound characterized by a phenol ring substituted with two methyl groups and a nitroso group.^[1] It is classified as an N-nitroso compound and serves as a useful research chemical and analytical standard.^{[1][2]}

Table 1: Core Properties and Identifiers for **3,5-Dimethyl-4-nitrosophenol**

| Property | Value | Source(s) |
|-------------------|--|-----------|
| IUPAC Name | 3,5-dimethyl-4-nitrosophenol | [1] |
| Synonyms | 4-Nitroso-3,5-xyleneol, 2,6-dimethyl-[3][4]-benzoquinone oxime | [1][2] |
| CAS Number | 19628-76-3 | [1][3] |
| Molecular Formula | C ₈ H ₉ NO ₂ | [1][3] |
| Molecular Weight | 151.16 g/mol | [1][3] |
| Canonical SMILES | <chem>CC1=CC(=CC(=C1N=O)C)O</chem> | [2] |
| InChI Key | ZVUJMNCTXGSXSQ-UHFFFAOYSA-N | [2] |

Physical and Chemical Properties

The compound typically appears as a light yellow to light brown crystalline powder. Specific quantitative physical properties like melting point and solubility are not consistently reported in the reviewed literature.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |
|---------------|---|-----------|
| Appearance | Light yellow to light brown crystal or crystalline powder | |
| Melting Point | Data not readily available in searched literature. | |
| Boiling Point | Data not readily available in searched literature. | |
| Solubility | Data not readily available in searched literature. | |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3,5-Dimethyl-4-nitrosophenol**.

Table 3: Available Spectroscopic Data

| Data Type | Details | Source(s) |
|-----------------------|---------------------------------------|-----------|
| Mass Spectrometry | GC-MS data is available. | [1] |
| Infrared Spectroscopy | Vapor Phase IR Spectra are available. | [1] |

Experimental Protocols

Generalized Synthesis of 3,5-Dimethyl-4-nitrosophenol

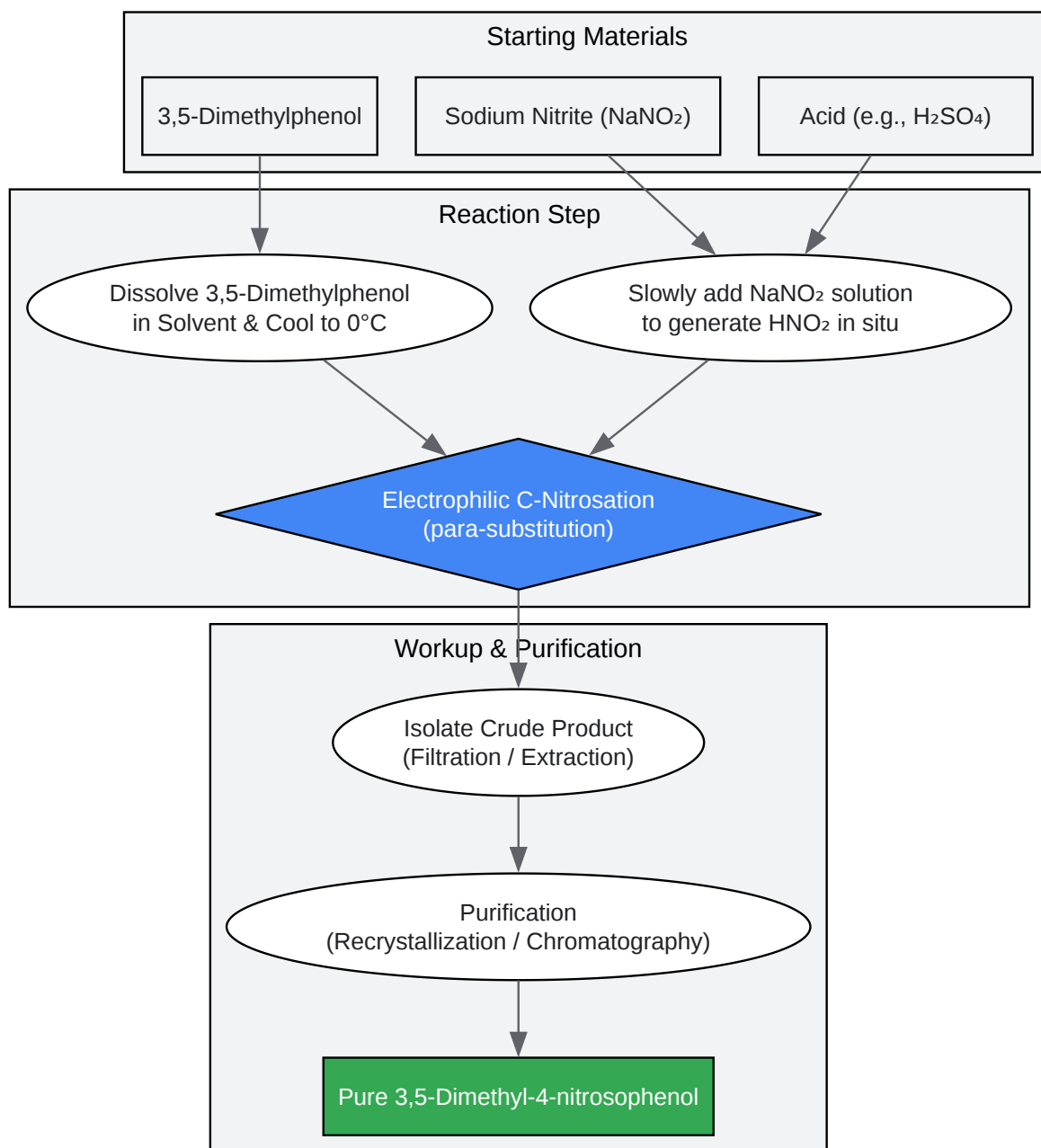
The synthesis of **3,5-Dimethyl-4-nitrosophenol** is achieved via electrophilic C-nitrosation of the precursor, 3,5-dimethylphenol (3,5-xyleneol). The general procedure involves the in-situ generation of nitrous acid (HNO_2) from sodium nitrite in an acidic medium, which then acts as the nitrosating agent.

It should be noted that kinetic studies on the nitrosation of various phenolic compounds have shown that the reactivity of 3,5-dimethylphenol is relatively low. This is attributed to the steric hindrance caused by the two methyl groups flanking the para-position, which is the preferred site for electrophilic attack by the nitrosating agent.

Protocol:

- **Dissolution:** Dissolve 3,5-dimethylphenol in a suitable solvent (e.g., dilute aqueous acid or an alcohol/water mixture) in a reaction vessel equipped with a magnetic stirrer and cooling capabilities (ice bath).
- **Cooling:** Cool the solution to a low temperature, typically between $-5\text{ }^{\circ}\text{C}$ and $0\text{ }^{\circ}\text{C}$, to control the reaction rate and minimize the formation of byproducts. The instability of nitrous acid necessitates these low temperatures.

- **Nitrosating Agent Preparation:** In a separate vessel, prepare an aqueous solution of sodium nitrite (NaNO_2), using a slight molar excess relative to the 3,5-dimethylphenol.
- **Reaction:** Slowly add the chilled sodium nitrite solution dropwise to the cooled, stirring solution of 3,5-dimethylphenol and acid (e.g., sulfuric or hydrochloric acid). The acid reacts with sodium nitrite to generate the electrophilic nitrosonium ion (NO^+) in situ.
- **Monitoring:** Maintain the low temperature and continue stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, the product is typically isolated by filtration if it precipitates from the solution. Alternatively, the reaction mixture can be neutralized and extracted with an organic solvent like diethyl ether or ethyl acetate.
- **Purification:** The crude product is then purified. This can be achieved by recrystallization from a suitable solvent or by column chromatography to yield pure **3,5-Dimethyl-4-nitrosophenol**.

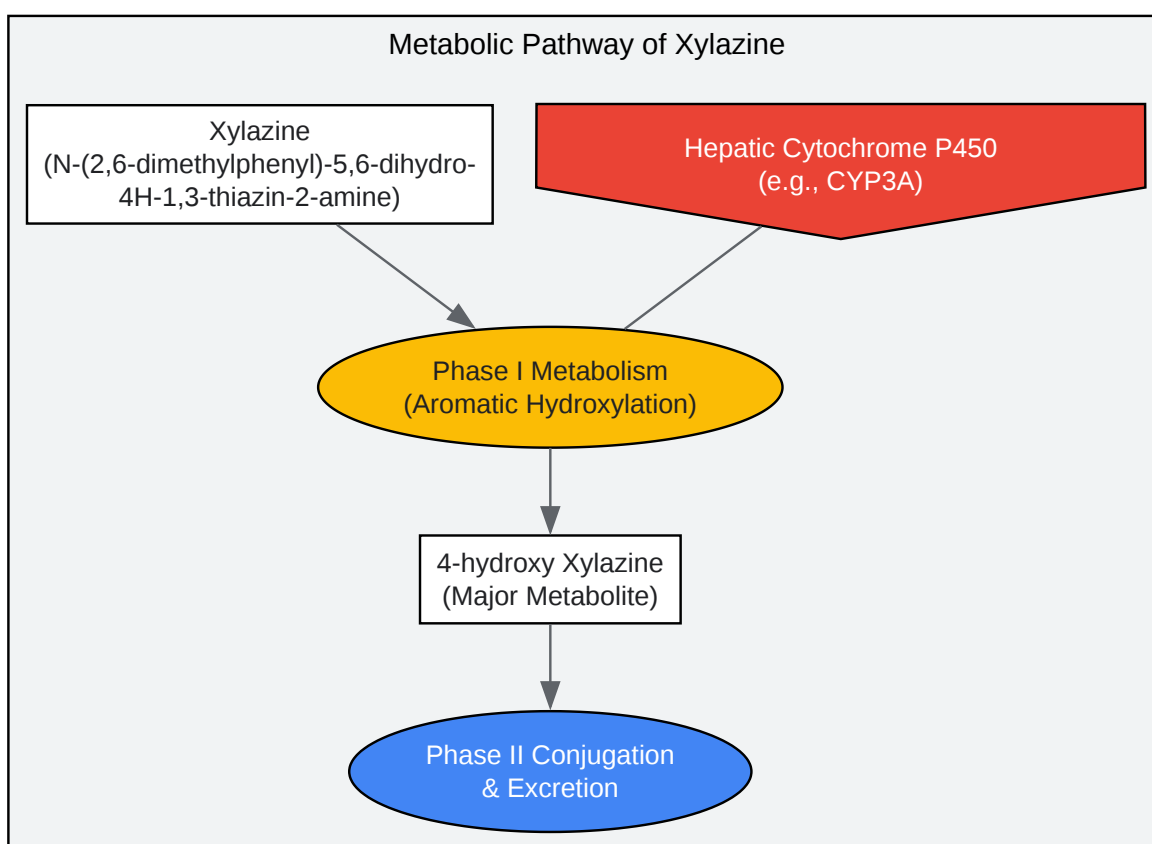


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Generalized Synthesis Workflow for **3,5-Dimethyl-4-nitrosophenol**.

Biological and Chemical Significance

While specific signaling pathways involving **3,5-Dimethyl-4-nitrosophenol** are not well-documented, its chemical structure is relevant in the context of drug metabolism. A structurally similar compound, 4-hydroxy Xylazine, is the major metabolite of the veterinary sedative Xylazine.[3][5] The formation of 4-hydroxy Xylazine occurs in the liver via aromatic hydroxylation, a common Phase I metabolic reaction catalyzed by Cytochrome P450 (CYP) enzymes.[3] This metabolic pathway is crucial for the detoxification and excretion of Xylazine. [3][4] **3,5-Dimethyl-4-nitrosophenol** itself is utilized as a reference standard for analytical and quality control purposes, particularly for detecting and quantifying trace nitroso impurities in pharmaceutical products to meet regulatory safety limits.[2]



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Metabolic Pathway of Xylazine to 4-hydroxy Xylazine.

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3,5-Dimethyl-4-nitrosophenol** is classified with the following hazards:

- Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]
- Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

Standard precautionary measures, including the use of personal protective equipment (PPE) such as gloves and safety glasses, are required when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

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